2-Cyclohexylamino-5-methyl-3-nitropyridine
Overview
Description
2-Cyclohexylamino-5-methyl-3-nitropyridine (2-CHMNP) is a cyclic amine compound containing a nitro group in the pyridine ring. It is a synthetic compound with a variety of uses in scientific research and laboratory experiments.
Scientific Research Applications
1. Chemical Synthesis and Properties
2-Cyclohexylamino-5-methyl-3-nitropyridine, a derivative of 3-nitropyridine, has been studied for its chemical properties and synthesis methods. Research by Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, which is a key process in the synthesis of various nitropyridine derivatives, including those related to 2-cyclohexylamino-5-methyl-3-nitropyridine. They achieved high regioselectivity in substitutions at the para position to the nitro group, which is crucial for the synthesis of specific nitropyridine compounds (Bakke & Svensen, 2001).
2. Optical and Nonlinear Optical Properties
A closely related compound, 2-cyclooctylamino-5-nitropyridine, has been identified as a new nonlinear optical crystal with orthorhombic symmetry. This study by Giinter et al. (1987) highlights the potential of nitropyridine derivatives in the field of nonlinear optics, indicating possible applications for 2-cyclohexylamino-5-methyl-3-nitropyridine in this area. They investigated its linear and nonlinear optical properties, including refractive indices and optical susceptibilities, suggesting its utility in phase matching and conversion efficiency in optical systems (Giinter et al., 1987).
3. Molecular and Crystal Structures
The molecular and crystal structures of nitropyridine derivatives have been extensively studied. For instance, Bryndal et al. (2012) examined the structures of similar compounds like 2-amino-4-methyl-3-nitropyridine. Their research provides insights into the stability and hydrogen bonding patterns in these molecules, which are important for understanding the properties and potential applications of 2-cyclohexylamino-5-methyl-3-nitropyridine (Bryndal et al., 2012).
4. Potential for Material Synthesis
The potential of nitropyridines, including compounds similar to 2-cyclohexylamino-5-methyl-3-nitropyridine, in material synthesis is notable. For example, Cooper and Rickard (1971) explored the reductive acylation of 5-nitropyridines with various acid anhydrides. Their research sheds light on the chemical reactivity of nitropyridines and their potential use in synthesizing various organic materials (Cooper & Rickard, 1971).
properties
IUPAC Name |
N-cyclohexyl-5-methyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)12(13-8-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHCZXDTWIBMSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674459 | |
Record name | N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylamino-5-methyl-3-nitropyridine | |
CAS RN |
1033202-68-4 | |
Record name | N-Cyclohexyl-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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